1-(2-Sulfanylethyl)urea
Description
1-(2-Sulfanylethyl)urea is a urea derivative characterized by a sulfhydryl (-SH) group attached to an ethyl chain, which is further linked to the urea moiety. The sulfanyl group confers unique reactivity, enabling participation in disulfide bond formation and thiol-based conjugation reactions.
Properties
IUPAC Name |
2-sulfanylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-3(6)5-1-2-7/h7H,1-2H2,(H3,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCDSNFXNIFAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286521 | |
| Record name | 1-(2-sulfanylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32810-20-1 | |
| Record name | NSC46315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-sulfanylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Sulfanylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-mercaptoethylamine with an isocyanate under mild conditions. The reaction typically proceeds in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of 1-(2-Sulfanylethyl)urea often involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Sulfanylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The urea group can participate in substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2-Sulfanylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylethyl)urea involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function and activity. The urea moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Hydroxyethyl-Substituted Ureas
Example : 1-(2-Hydroxy-2-phenylethyl)urea ()
- Structural Difference : Replaces the sulfanyl (-SH) group with a hydroxyl (-OH) group.
- Synthesis : Reported yields of 95–99% via optimized routes, suggesting efficient synthesis for hydroxyethyl derivatives compared to sulfanylethyl analogs, which may require specialized handling due to thiol reactivity .
Aryl/Alkyl-Substituted Ureas
Examples :
Sulfanylethyl-Containing Compounds
Examples :
- Bis(2-sulfanylethyl)amino Peptide Ligands (): Application: Used in native chemical ligation for protein synthesis, leveraging thiol-disulfide exchange. This suggests that 1-(2-sulfanylethyl)urea could serve as a precursor or intermediate in bioconjugation .
Sulfonamide Ureas
Example: 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea ():
- Structural Feature : Incorporates a sulfonamide group instead of sulfanyl.
- Implication : Sulfonamides enhance stability and binding affinity in drug design, contrasting with sulfanylethyl groups, which prioritize redox activity .
Key Findings
- Synthetic Accessibility : Hydroxyethyl ureas exhibit higher synthetic yields (95–99%) compared to sulfanylethyl analogs, which may require controlled conditions to manage thiol oxidation .
- Safety Profiles : Aryl/alkyl-substituted ureas (e.g., 1-ethyl-1-(2-methylphenyl)urea) pose significant acute toxicity risks, whereas sulfanylethyl derivatives may prioritize handling precautions for thiol reactivity .
- Functional Group Impact : Sulfanylethyl groups enable redox activity and conjugation, contrasting with sulfonamides () or hydroxyl groups (), which enhance stability or solubility, respectively .
Biological Activity
1-(2-Sulfanylethyl)urea is an organic compound characterized by a urea group attached to a sulfanylethyl moiety. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological interactions and mechanisms of action is crucial for exploring its therapeutic applications.
- IUPAC Name: 2-sulfanylethylurea
- Molecular Weight: 120.18 g/mol
- CAS Number: 32810-20-1
- Chemical Structure:
Synthesis
1-(2-Sulfanylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 2-mercaptoethylamine with an isocyanate under mild conditions, typically in an aqueous medium, making it an environmentally friendly process.
Biological Activity
The biological activity of 1-(2-Sulfanylethyl)urea has been investigated in various studies, focusing on its potential therapeutic properties.
Anticancer Properties
Preliminary investigations suggest that 1-(2-Sulfanylethyl)urea may possess anticancer activity. The urea moiety can interact with enzymes involved in cancer cell proliferation. In vitro studies are necessary to elucidate the specific mechanisms and efficacy against different cancer cell lines.
The mechanism by which 1-(2-Sulfanylethyl)urea exerts its biological effects likely involves:
- Interaction with Enzymes: The urea group may inhibit specific enzymes critical for cellular metabolism.
- Binding to Receptors: The sulfanyl group can form bonds with various biomolecules, influencing their function and activity.
Case Studies and Research Findings
While direct case studies on 1-(2-Sulfanylethyl)urea are scarce, related compounds have been studied extensively:
Future Directions
Further research is essential to explore:
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Detailed Mechanistic Studies: To identify specific molecular targets and pathways affected by 1-(2-Sulfanylethyl)urea.
- Comparative Analysis: With structurally similar compounds to establish a clearer understanding of its unique properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
